molecular formula C22H24BrClN4O2S B306000 N-(3-bromo-4-chlorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(3-bromo-4-chlorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No. B306000
M. Wt: 523.9 g/mol
InChI Key: OHKKSLHZEXTCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-4-chlorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-chlorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell growth and division. In addition, it has been proposed that this compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have demonstrated that N-(3-bromo-4-chlorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, studies have suggested that this compound may have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromo-4-chlorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide in lab experiments is its potential as a versatile chemical compound with a wide range of applications. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(3-bromo-4-chlorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One potential area of focus is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the investigation of this compound's potential applications in other fields, such as materials science and environmental science. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-bromo-4-chlorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the reaction of 3-bromo-4-chloroaniline with ethyl 2-bromoacetate to form 3-bromo-4-chlorophenyl-2-bromoacetate. This intermediate compound then undergoes a series of reactions with various reagents to yield the final product.

Scientific Research Applications

N-(3-bromo-4-chlorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In agrochemicals, N-(3-bromo-4-chlorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been investigated for its potential as a herbicide and fungicide. In materials science, this compound has been studied for its potential applications in the development of new materials with unique properties.

properties

Product Name

N-(3-bromo-4-chlorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Molecular Formula

C22H24BrClN4O2S

Molecular Weight

523.9 g/mol

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24BrClN4O2S/c1-4-28-20(12-30-17-8-5-15(6-9-17)14(2)3)26-27-22(28)31-13-21(29)25-16-7-10-19(24)18(23)11-16/h5-11,14H,4,12-13H2,1-3H3,(H,25,29)

InChI Key

OHKKSLHZEXTCIL-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Br)COC3=CC=C(C=C3)C(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Br)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.